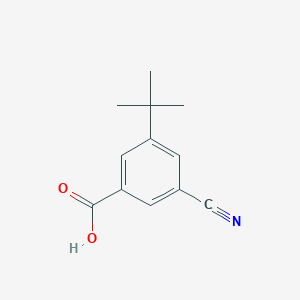

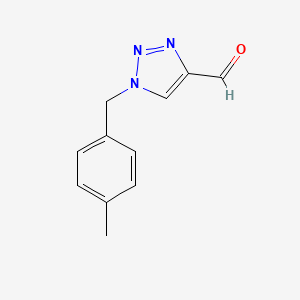

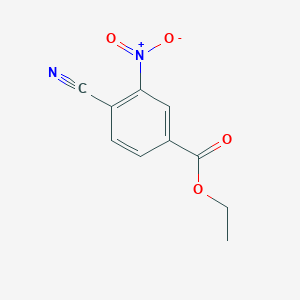

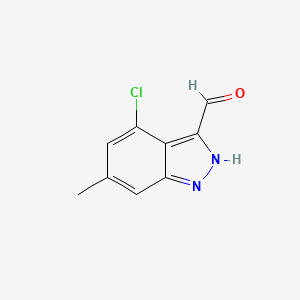

2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors involved in the synthesis process .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and more. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties .Scientific Research Applications

Polarography of Degradation Products

One study identified 2-Hydroxy-3-phenyl-6-methylpyrazine as a product obtained by the acidic degradation of cephalexin in the presence of formaldehyde. This compound exhibits a well-defined reduction wave in 5M hydrochloric acid, suggesting its potential application in the determination of cephalexin concentrations in plasma (L. Núñez-Vergara, J. Squella, M. M. Silva, 1982).

Tubulin Polymerization Inhibition

Another research focused on the synthesis of indenopyrazoles from indanones and phenyl isothiocyanates, identifying compounds with promising antiproliferative activity towards human cancer cells. One of these compounds inhibited tubulin accumulation and microtubule formation in HeLa cells, indicating its potential as a tubulin polymerization inhibitor (Hidemitsu Minegishi et al., 2015).

Ortho-Ethynylation of Phenols

Research on the ethynylation of phenols with silylated chloroethyne in the presence of GaCl3 and lithium phenoxide showed that various substituted phenols could be ethynylated, giving ortho-ethynylated products. This reaction mechanism suggests applications in synthetic organic chemistry (Katsumi Kobayashi, M. Arisawa, M. Yamaguchi, 2002).

Antimicrobial Activities of Heterocyclic Substances

A study utilized 2-arylhdrazononitriles as key synthons for preparing various heterocyclic substances, demonstrating promising antimicrobial activities against Gram-negative and Gram-positive bacteria, and yeast. This research highlights the potential application of these compounds in developing new antimicrobial agents (H. Behbehani et al., 2011).

Corrosion Inhibition

Research on bipyrazolic compounds demonstrated their inhibitive action against steel corrosion in hydrochloric acid solutions. These compounds, acting as mixed-type inhibitors, indicate their potential application in protecting steel structures from corrosion (K. Tebbji et al., 2005).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[3-(chloromethyl)phenoxy]-6-methylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-9-7-14-8-12(15-9)16-11-4-2-3-10(5-11)6-13/h2-5,7-8H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGHRMVBHYHQTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2=CC=CC(=C2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640389 |

Source

|

| Record name | 2-[3-(Chloromethyl)phenoxy]-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine | |

CAS RN |

912569-64-3 |

Source

|

| Record name | 2-[3-(Chloromethyl)phenoxy]-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1629375.png)

![(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine](/img/structure/B1629388.png)